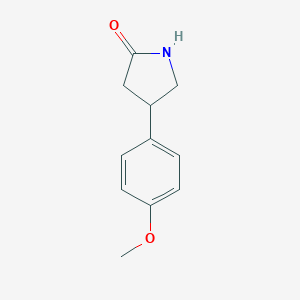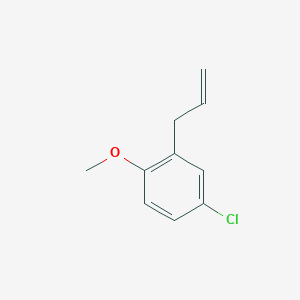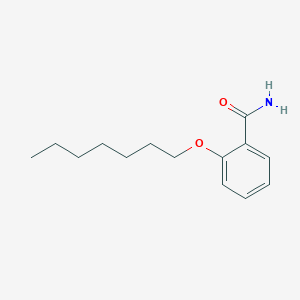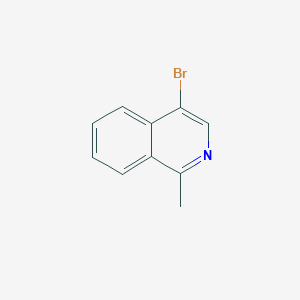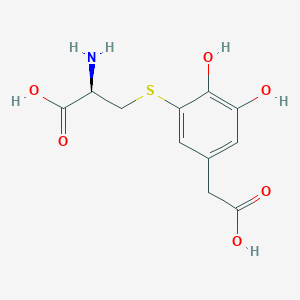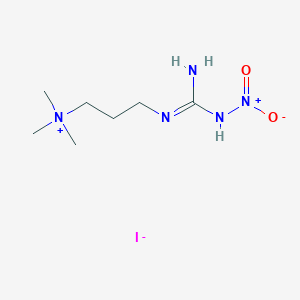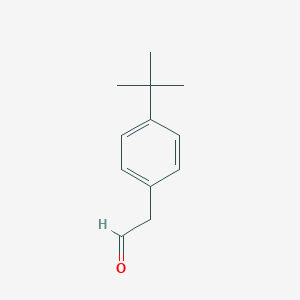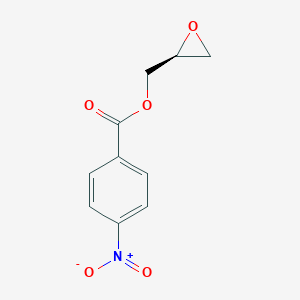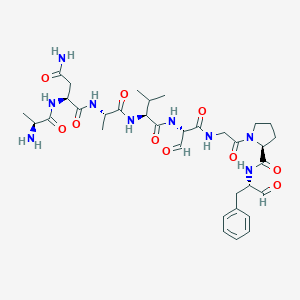
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl), commonly known as cGPNAVS, is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The unique structure of cGPNAVS makes it an attractive candidate for drug development, as well as a valuable tool for studying biological systems.
作用机制
The mechanism of action of cGPNAVS is not fully understood, but it is believed to be related to its ability to interact with biological membranes. cGPNAVS has a unique amphipathic structure, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane. This interaction can disrupt the integrity of the membrane, leading to cell death or altered cellular function.
Biochemical and Physiological Effects:
cGPNAVS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that cGPNAVS can inhibit the growth of various cancer cell lines, as well as several bacterial and fungal strains. Additionally, cGPNAVS has been shown to possess anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of cGPNAVS is its stable and cyclic structure, which makes it resistant to enzymatic degradation. Additionally, cGPNAVS is relatively easy to synthesize using solid-phase peptide synthesis techniques. However, one of the limitations of cGPNAVS is its hydrophobic nature, which can make it difficult to study in aqueous environments.
未来方向
There are several future directions for the study of cGPNAVS. One potential area of research is the development of cGPNAVS-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of cGPNAVS and its interactions with biological membranes. Finally, cGPNAVS may be used as a tool for studying the structure and function of biological membranes, which could have implications for the development of new drugs and therapies.
合成方法
The synthesis of cGPNAVS involves several steps, including solid-phase peptide synthesis and cyclization. The solid-phase peptide synthesis is carried out using a resin-bound amino acid, which is sequentially added to the growing peptide chain. After the complete assembly of the peptide, cyclization is achieved by the formation of a peptide bond between the N- and C-termini of the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous sample.
科学研究应用
CGPNAVS has been extensively studied for its potential applications in various scientific fields. In the field of drug development, cGPNAVS has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. Additionally, cGPNAVS has been used as a molecular probe to study protein-protein interactions, as well as a tool for studying the structure and function of biological membranes.
属性
| 107729-99-7 | |
分子式 |
C34H49N9O10 |
分子量 |
743.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,3-dioxo-1-[[2-oxo-2-[(2S)-2-[[(2S)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]ethyl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C34H49N9O10/c1-18(2)28(42-30(49)20(4)38-32(51)23(14-26(36)46)40-29(48)19(3)35)34(53)41-24(17-45)31(50)37-15-27(47)43-12-8-11-25(43)33(52)39-22(16-44)13-21-9-6-5-7-10-21/h5-7,9-10,16-20,22-25,28H,8,11-15,35H2,1-4H3,(H2,36,46)(H,37,50)(H,38,51)(H,39,52)(H,40,48)(H,41,53)(H,42,49)/t19-,20-,22-,23-,24-,25-,28-/m0/s1 |
InChI 键 |
IAIHCBKGAQMMFY-BXYHPFQCSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C=O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C=O)N |
SMILES |
CC(C)C(C(=O)NC(C=O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C=O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
规范 SMILES |
CC(C)C(C(=O)NC(C=O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C=O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
| 107729-99-7 | |
序列 |
ANAVXGPF |
同义词 |
C-GPPAAAVS cyclo(Gly-Pro-Phe-Ala-Asn-Ala-Val-Ser) cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


